N-(1,3-BENZODIOXOL-5-YL)-N'-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA
Overview
Description
N-(1,3-BENZODIOXOL-5-YL)-N’-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA is a synthetic organic compound that features a benzodioxole moiety and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone.
Coupling Reaction: The final step involves coupling the benzodioxole and pyrazole intermediates through a urea linkage. This can be done using a coupling reagent such as carbonyldiimidazole (CDI) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1,3-BENZODIOXOL-5-YL)-N’-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-BENZODIOXOL-5-YL)-N’-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biology: Use as a probe to study biological pathways involving benzodioxole and pyrazole derivatives.
Materials Science:
Mechanism of Action
The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA involves its interaction with specific molecular targets. The benzodioxole moiety may interact with aromatic amino acids in proteins, while the pyrazole ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YL)-N’-[3-(1H-PYRAZOL-1-YL)PROPYL]UREA
- N-(1,3-BENZODIOXOL-5-YL)-N’-[3-(3-METHYL-1H-IMIDAZOL-1-YL)PROPYL]UREA
Uniqueness
N-(1,3-BENZODIOXOL-5-YL)-N’-[3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]UREA is unique due to the presence of both benzodioxole and 3-methylpyrazole moieties. This combination allows for specific interactions with biological targets that are not possible with other similar compounds. The methyl group on the pyrazole ring can also influence the compound’s pharmacokinetic properties, such as its solubility and metabolic stability.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[3-(3-methylpyrazol-1-yl)propyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-11-5-8-19(18-11)7-2-6-16-15(20)17-12-3-4-13-14(9-12)22-10-21-13/h3-5,8-9H,2,6-7,10H2,1H3,(H2,16,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKFDIBZBDSSFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCCNC(=O)NC2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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